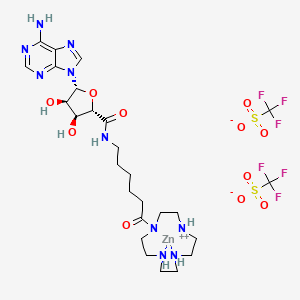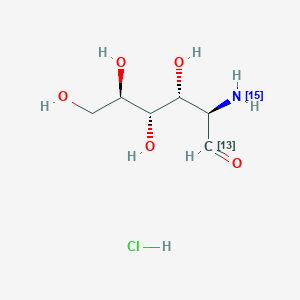
Glucosamine-13C,15N (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucosamine-13C,15N (hydrochloride): is a stable isotope-labeled compound, where the carbon and nitrogen atoms are replaced with their isotopes, carbon-13 and nitrogen-15, respectively. This compound is a derivative of glucosamine hydrochloride, an amino sugar that plays a crucial role in the biochemical synthesis of glycosylated proteins and lipids. It is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique isotopic labeling which allows for precise tracking and analysis in various experiments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Glucosamine-13C,15N (hydrochloride) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the glucosamine molecule. This can be achieved through the growth of plants or microorganisms in an environment enriched with these isotopes. For instance, plants can be grown in a carbon-13 dioxide atmosphere and watered with nitrogen-15 containing salts . The labeled glucosamine is then extracted and purified.
Industrial Production Methods: Industrial production of Glucosamine-13C,15N (hydrochloride) typically involves fermentation processes using engineered microorganisms. These microorganisms are cultivated in media enriched with carbon-13 and nitrogen-15 sources. The fermentation process is optimized to maximize the yield of the labeled glucosamine, which is subsequently isolated and converted to its hydrochloride form .
Analyse Des Réactions Chimiques
Types of Reactions: Glucosamine-13C,15N (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino group to a nitro group.
Reduction: The reduction of the nitro group back to an amino group.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of glucosamine can yield glucosaminic acid, while reduction can regenerate the original glucosamine .
Applications De Recherche Scientifique
Chemistry: In chemistry, Glucosamine-13C,15N (hydrochloride) is used as a tracer in metabolic studies to track the incorporation and transformation of glucosamine in various biochemical pathways.
Biology: In biological research, this compound is utilized to study the metabolism of amino sugars and their role in cellular processes. It is also used in the investigation of glycosylation patterns in proteins and lipids.
Medicine: In medical research, Glucosamine-13C,15N (hydrochloride) is employed to study the pharmacokinetics and pharmacodynamics of glucosamine-based drugs. It helps in understanding the absorption, distribution, metabolism, and excretion of these drugs in the body.
Industry: In the industrial sector, this compound is used in the production of labeled pharmaceuticals and as an internal standard in mass spectrometry for the quantification of glucosamine in various samples .
Mécanisme D'action
Glucosamine-13C,15N (hydrochloride) exerts its effects by serving as a building block for the synthesis of glycosaminoglycans, which are essential components of cartilage and other connective tissues. The isotopic labeling allows for precise tracking of glucosamine’s incorporation into these macromolecules. The compound also exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines and enhancing the synthesis of proteoglycans, which help in maintaining joint health .
Comparaison Avec Des Composés Similaires
Glucosamine hydrochloride: The non-labeled version of the compound.
N-Acetylglucosamine: Another amino sugar with similar biochemical properties.
Chitosamine: A derivative of chitin, similar in structure to glucosamine.
Uniqueness: The uniqueness of Glucosamine-13C,15N (hydrochloride) lies in its isotopic labeling, which allows for detailed tracking and analysis in scientific research. This feature makes it particularly valuable in studies requiring precise quantification and localization of glucosamine within biological systems .
Propriétés
Formule moléculaire |
C6H14ClNO5 |
|---|---|
Poids moléculaire |
217.62 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(15N)azanyl-3,4,5,6-tetrahydroxy(113C)hexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i1+1,7+1; |
Clé InChI |
CBOJBBMQJBVCMW-PPWZJVLCSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)[15NH2])O)O)O)O.Cl |
SMILES canonique |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B15140231.png)
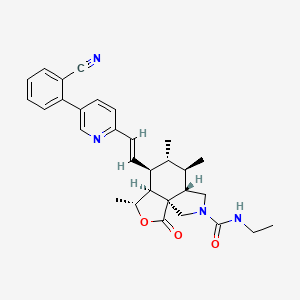
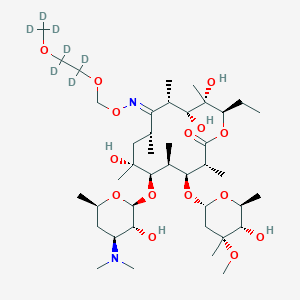
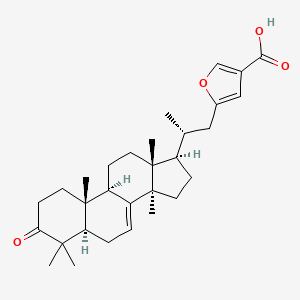
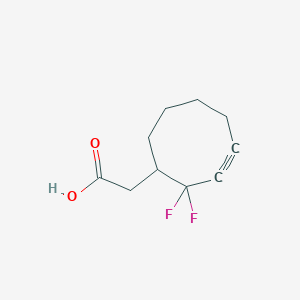
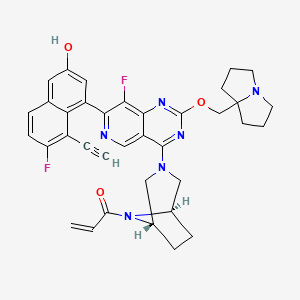
![N'-[9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B15140263.png)
![N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B15140269.png)
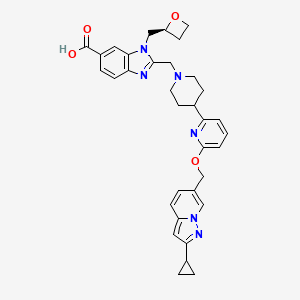
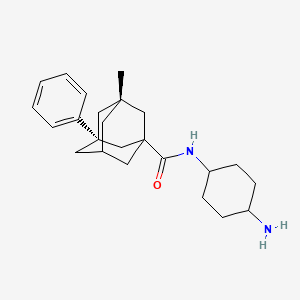

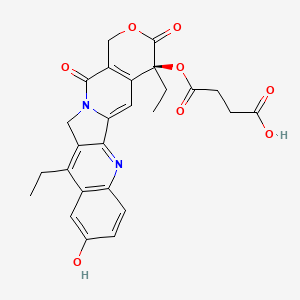
![3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoropyridin-2-yl]amino]propyl (2S)-2-amino-3-methylbutanoate](/img/structure/B15140303.png)
